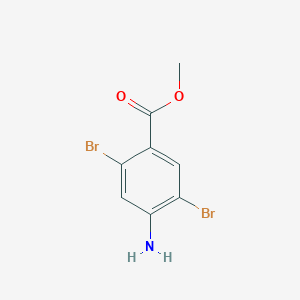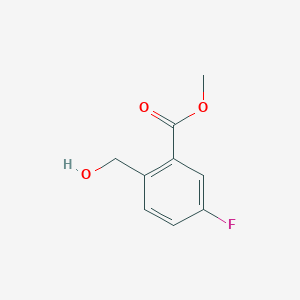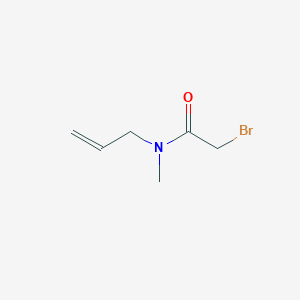![molecular formula C8H11NO2 B12863187 (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine is an organic compound characterized by the presence of a furan ring and a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine typically involves the condensation of 4-(furan-2-yl)butanal with hydroxylamine. The reaction is usually carried out under mild acidic or basic conditions to facilitate the formation of the imine (Schiff base) linkage.
-
Step 1: Preparation of 4-(furan-2-yl)butanal
Reagents: Furan, butanal, catalyst (e.g., Lewis acid)
Conditions: Reflux in an appropriate solvent (e.g., toluene)
-
Step 2: Condensation with Hydroxylamine
Reagents: 4-(furan-2-yl)butanal, hydroxylamine hydrochloride
Conditions: Mild acidic or basic conditions, typically at room temperature
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The furan ring can undergo oxidation to form various oxidized derivatives.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Typically carried out in an organic solvent at controlled temperatures
-
Reduction: : The imine group can be reduced to form the corresponding amine.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Usually performed in an inert atmosphere to prevent oxidation
-
Substitution: : The furan ring can participate in electrophilic aromatic substitution reactions.
Reagents: Electrophiles such as halogens or nitro groups
Conditions: Often requires a catalyst and controlled temperature
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, transition metal catalysts
Major Products
Oxidation: Oxidized furan
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(NE)-N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-3,6,10H,4-5H2,1H3/b9-7+ |
InChIキー |
NICPOUGTERUKHR-VQHVLOKHSA-N |
異性体SMILES |
C/C(=N\O)/CCC1=CC=CO1 |
正規SMILES |
CC(=NO)CCC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)
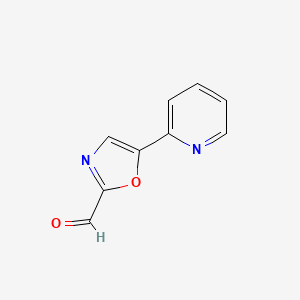
![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
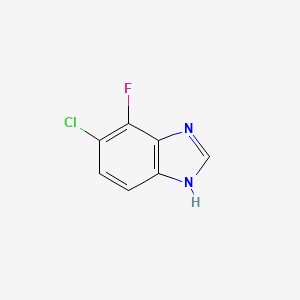
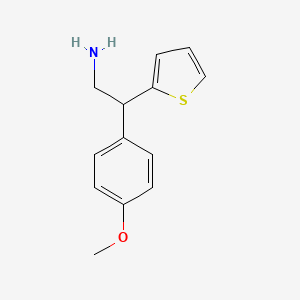
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
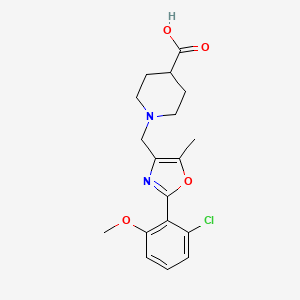

![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)
